molecular formula C19H23N3O4S2 B2418357 (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide CAS No. 1428382-28-8

(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide

Cat. No. B2418357
CAS RN: 1428382-28-8
M. Wt: 421.53
InChI Key: SSSGNUWPYSSWSW-GXDHUFHOSA-N
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Description

The compound is a sulfonamide derivative, which are often used in the development of various pharmaceuticals due to their bioactive properties . It contains a phenyl group, a pyridin-3-ylsulfonyl group, and a piperidin-4-yl group. These structural components suggest that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a phenyl ring, a pyridine ring, and a piperidine ring. These rings are likely connected by single bonds and a sulfonamide group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might participate in various chemical reactions. For example, it might undergo hydrolysis under acidic or alkaline conditions, or it might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .

Scientific Research Applications

Suzuki–Miyaura Coupling

(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. Specifically, this compound acts as an organoboron reagent, facilitating the formation of new C–C bonds. Researchers have tailored its properties for specific SM coupling conditions, making it a versatile tool in synthetic chemistry.

Anti-Tubercular Agents

In the quest for potent anti-tubercular agents, derivatives of (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide have been designed and synthesized. These compounds were evaluated for their activity against Mycobacterium tuberculosis . The unique structural features of this compound make it a promising candidate for combating tuberculosis, a global health challenge.

1H-Pyrazolo[3,4-b]pyridines Synthesis

Researchers have explored the synthesis of 1H-pyrazolo[3,4-b]pyridines, a class of compounds with diverse biomedical applications. Interestingly, (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide derivatives have been investigated in this context . These compounds exhibit potential pharmacological activities, making them relevant for drug discovery and development.

Future Directions

The study of novel sulfonamide derivatives is a promising area of research, particularly in the development of new pharmaceuticals. Future research might focus on synthesizing this compound and studying its biological activity .

properties

IUPAC Name

(E)-2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c23-27(24,14-10-17-5-2-1-3-6-17)21-15-18-8-12-22(13-9-18)28(25,26)19-7-4-11-20-16-19/h1-7,10-11,14,16,18,21H,8-9,12-13,15H2/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSGNUWPYSSWSW-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide

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